molecular formula C16H17NO B2476086 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol CAS No. 414881-77-9

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol

Cat. No.: B2476086
CAS No.: 414881-77-9
M. Wt: 239.318
InChI Key: LWYYVXYAPUGZEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described . The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol” are not mentioned in the search results, similar compounds have been synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

  • Cancer Research and Anticancer Activity

    • Isoquinolines, like 3,4-dihydroisoquinolines, are significant in cancer research, particularly as topoisomerase I inhibitors with anticancer activity. The conversion of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)isoquinolones to indeno[1,2-c]isoquinolines is noted for its relevance in creating anticancer compounds (Xiao & Cushman, 2005).
  • Protein Measurement Techniques

    • 3,4-Dihydroisoquinolines, similar to 3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol, have been studied in methods like the Folin phenol reagent technique for protein measurement, indicating their usefulness in bioanalytical chemistry (Lowry, Rosebrough, Farr, & Randall, 1951).
  • Biological and Pharmacological Effects

    • Compounds like chlorogenic acid, with a structure containing phenol groups, exhibit various biological and pharmacological effects, including antioxidant, hepatoprotective, and neuroprotective activities. This suggests potential research applications for compounds like this compound in similar contexts (Naveed et al., 2018).
  • Synthesis and Photophysical Properties

    • Research on 1,8-naphthalimide derivatives, related to dihydroisoquinolines, focuses on their synthesis, nanoaggregate formation, and photophysical properties. This type of research could be applicable to compounds like this compound in the context of material science or photophysics (Srivastava, Singh, & Mishra, 2016).
  • Molecular Interactions and Sensing Properties

    • Studies on quinoline-based isomers, which share structural similarities with dihydroisoquinolines, reveal their distinct sensing properties for metal ions like Al3+ and Zn2+. This opens avenues for research into the use of compounds like this compound in sensor development and molecular recognition (Hazra et al., 2018).
  • Synthetic Routes in Medicinal Chemistry

    • The development of synthetic routes for various dihydroisoquinoline derivatives plays a crucial role in medicinal chemistry, potentially applicable to the synthesis of structurally related compounds like this compound (Patel & Maclean, 1983).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, one study suggested that the mode of action of a certain derivative might be the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties and potential applications in medicinal chemistry, drug discovery, and organic synthesis. Additionally, the synthesis methods could be optimized for better yield and efficiency .

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16-7-3-4-13(10-16)11-17-9-8-14-5-1-2-6-15(14)12-17/h1-7,10,18H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYYVXYAPUGZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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